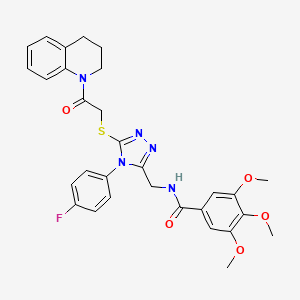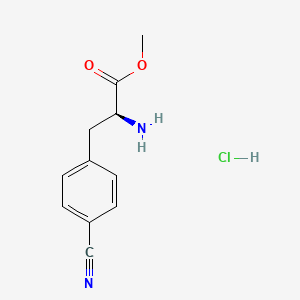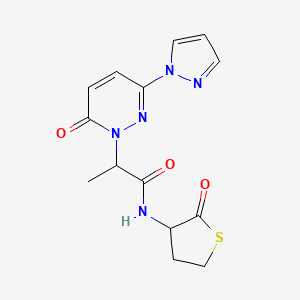![molecular formula C10H12N2O2S B2691576 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone CAS No. 2034557-73-6](/img/structure/B2691576.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone” is a complex organic molecule. It contains a bicyclic structure (2-Oxa-5-azabicyclo[2.2.1]heptane), which is a type of organic compound containing two fused rings, one of which contains an oxygen atom (oxa) and a nitrogen atom (aza). The compound also contains a thiazole ring (2-methylthiazol), which is a type of heterocyclic compound containing sulfur and nitrogen in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The bicyclic structure could potentially impart some degree of rigidity to the molecule, while the presence of the thiazole ring could introduce additional electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For instance, the nitrogen in the azabicyclic ring and the sulfur in the thiazole ring could potentially act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bicyclic structure could impact its boiling and melting points, while the heteroatoms (oxygen, nitrogen, and sulfur) could influence its polarity and solubility .Aplicaciones Científicas De Investigación
Synthesis of Oxygenated 2-Azabicyclo Heptanes
The compound is used in the construction of oxygenated 2-azabicyclo heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Creation of Bridged Aza-Bicyclic Structures
The products of the above reaction could be further functionalized to build up a library of bridged aza-bicyclic structures . This expands the range of potential applications for these structures in various fields of research.
Synthesis of Backbone-Constrained γ-Amino Acid Analogues
The compound serves as a platform for functional diversity, particularly in the synthesis of backbone-constrained γ-amino acid analogues . This process starts with 4R-hydroxy-l-proline as a chiron .
Development of Carbon-Atom Bridged Morpholines
The compound is used in the development of carbon-atom bridged morpholines . This is achieved through a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo heptanes .
Exploration of γ-Amino Butyric Acid (GABA) Framework
Attaching an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo heptane core reveals the framework of an embedded γ-amino butyric acid (GABA) . This opens up possibilities for further research into GABA and its potential applications.
Production of Backbone-Constrained Analogues of FDA-Approved Drugs
Variations in the nature of the substituent on the tertiary C-3 atom with different alkyls or aryls led to backbone-constrained analogues of the U.S. Food and Drug Administration-approved drugs baclofen and pregabalin . This could potentially lead to the development of new therapeutic agents.
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-6-11-9(5-15-6)10(13)12-3-8-2-7(12)4-14-8/h5,7-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXIGFFZRBNGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2691496.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2691500.png)
![1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone](/img/structure/B2691501.png)



![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2691509.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)

![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)

![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)